molecular formula C13H21ClN2OS B3239509 2-(Methyl(piperidin-3-ylmethyl)amino)-1-(thiophen-2-yl)ethanone hydrochloride CAS No. 1420980-57-9

2-(Methyl(piperidin-3-ylmethyl)amino)-1-(thiophen-2-yl)ethanone hydrochloride

Cat. No. B3239509
CAS RN: 1420980-57-9
M. Wt: 288.84 g/mol
InChI Key: HNPIPUKNSQMSNZ-UHFFFAOYSA-N
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Description

2-(Methyl(piperidin-3-ylmethyl)amino)-1-(thiophen-2-yl)ethanone hydrochloride, also known as MPTM, is a chemical compound that has been widely studied in scientific research. It is a member of the class of compounds known as psychoactive substances, which have the ability to affect the central nervous system and alter brain function. MPTM has been found to have a range of biochemical and physiological effects, and has potential applications in a variety of research areas.

Mechanism of Action

The mechanism of action of 2-(Methyl(piperidin-3-ylmethyl)amino)-1-(thiophen-2-yl)ethanone hydrochloride is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This has been suggested to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperactivity in rodents. It has also been found to increase the release of dopamine and serotonin in the brain. Additionally, this compound has been shown to have analgesic effects, and has been proposed as a potential treatment for pain.

Advantages and Limitations for Lab Experiments

2-(Methyl(piperidin-3-ylmethyl)amino)-1-(thiophen-2-yl)ethanone hydrochloride has several advantages as a research tool. It is relatively easy to synthesize, and has been well-characterized in scientific literature. Additionally, its effects on the central nervous system are well-documented, making it a useful tool in the study of neuropsychiatric disorders. However, there are also limitations to the use of this compound in research. Its psychoactive effects can make it difficult to interpret behavioral data, and its potential for abuse makes it important to handle with care.

Future Directions

There are several potential future directions for research on 2-(Methyl(piperidin-3-ylmethyl)amino)-1-(thiophen-2-yl)ethanone hydrochloride. One area of interest is its potential as a treatment for depression and other neuropsychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to develop more selective and potent analogues. Finally, the potential for abuse of this compound highlights the need for research into its long-term effects on the brain and behavior.

Scientific Research Applications

2-(Methyl(piperidin-3-ylmethyl)amino)-1-(thiophen-2-yl)ethanone hydrochloride has been studied extensively in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. This compound has been used as a tool in the study of addiction, depression, and other neuropsychiatric disorders.

properties

IUPAC Name

2-[methyl(piperidin-3-ylmethyl)amino]-1-thiophen-2-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS.ClH/c1-15(9-11-4-2-6-14-8-11)10-12(16)13-5-3-7-17-13;/h3,5,7,11,14H,2,4,6,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPIPUKNSQMSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCNC1)CC(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1420980-57-9
Record name Ethanone, 2-[methyl(3-piperidinylmethyl)amino]-1-(2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420980-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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